molecular formula C9H7F3O3 B056820 Methyl 4-hydroxy-3-(trifluoromethyl)benzoate CAS No. 115933-50-1

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

Cat. No. B056820
M. Wt: 220.14 g/mol
InChI Key: WIXKYCQCCJXQPN-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is a compound of interest in various chemical studies, particularly for its unique structure and potential applications. It falls under the category of benzoate esters, which are known for their diverse chemical properties.

Synthesis Analysis

The synthesis process of compounds similar to Methyl 4-hydroxy-3-(trifluoromethyl)benzoate often involves reactions with sulfur tetrafluoride in anhydrous hydrogen fluoride solution. For instance, methyl 3,4-bis(trifluoroacetoxy)benzoate transforms into methyl 3,4-bis(pentafluoroethoxy)benzoate with high yield under specific conditions (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of this compound. For instance, a study on a structurally similar compound, Methyl 4-((E)-2-{3-[(3-{ (E)-2-[4-(methoxycarbonyl)phenyl]- 1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl) benzoate, revealed insights into its crystal structure (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

The chemical reactions and properties of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate are influenced by its molecular structure. Studies on related compounds show a range of reactions, such as the formation of different esters and benzoic acids under specific conditions (Gaidarzhy et al., 2020).

Physical Properties Analysis

Physical properties like solubility, melting point, and boiling point are essential for practical applications of the compound. These properties are typically determined experimentally and can vary based on the specific structure and substituents of the compound.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential applications in synthesis, are crucial for understanding the utility of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate. Studies on similar compounds, like the interaction with sulfur tetrafluoride, provide insights into these properties (Gaidarzhy et al., 2020).

Scientific Research Applications

  • Synthesis and Transformation:

    • Gaidarzhy et al. (2020) explored the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride, leading to transformations useful in organic synthesis (Gaidarzhy, Motnyak, & Kunshenko, 2020).
    • Feng & Ngai (2016) developed a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, highlighting the pharmacological potential of such compounds (Feng & Ngai, 2016).
  • Material Science:

  • Chemical Studies:

    • Wen et al. (2012) presented a method for preparing methyl 4-hydroxy-2-(trifluoromethyl)-4 H -chromenes-3-carboxylate derivatives, a significant contribution to the field of fluorine chemistry (Wen, Zhang, Lin, Shen, & Lu, 2012).
    • Alemán, Boix, & Poliakoff (1999) studied the hydrolysis and saponification of methyl benzoates, including methyl p-trifluoromethylbenzoate, which is related to the subject compound (Alemán, Boix, & Poliakoff, 1999).

Safety And Hazards

“Methyl 4-hydroxy-3-(trifluoromethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

methyl 4-hydroxy-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-8(14)5-2-3-7(13)6(4-5)9(10,11)12/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXKYCQCCJXQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553370
Record name Methyl 4-hydroxy-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

CAS RN

115933-50-1
Record name Methyl 4-hydroxy-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxy-3-trifluoromethylbenzoic acid (395 mg) in methanol (5 mL) was added conc. sulfuric acid (0.4 mL), and the mixture was heated for 6 hours under reflux. The reaction mixture was allowed to stand for cooling down to room temperature, and concentrated in vacuo. The residue was diluted with ethyl acetate, washed with water and saturated brine, and concentrated to give the title compound (403 mg).
Quantity
395 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Hydroxy-3-(trifluoromethyl)benzoic acid (2 g, 9.7 mmol) was dissolved in methanol (40 mL) and 12N HCl (10 drops) was added thereto. The reaction mixture was stirred at 90° C. for 48 hours, cooled to room temperature and concentrated, and then ethyl acetate (100 mL) was added thereto. The reaction mixture was washed with sat. NaHCO3 Solution, and the organic layer was dried with Na2SO4, filtered and concentrated to obtain the title compound (2.07 g, 91%) without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Liu, J Li, Y Gu, L Ma, S Cen, Z Peng, L Hu - European Journal of …, 2022 - Elsevier
A series of novel biaryl amide derivatives were synthesized and evaluated for anti-HCV virus activity. Some significant SARs were uncovered. The intensive structural modifications led …
Number of citations: 3 www.sciencedirect.com
M Zore, P San-Martin-Galindo, I Reigada… - European Journal of …, 2023 - Elsevier
The emergence of multidrug-resistant bacteria along with a declining pipeline of clinically useful antibiotics has led to the urgent need for the development of more effective antibacterial …
Number of citations: 4 www.sciencedirect.com

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